N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid
Overview
Description
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Pharmacokinetics
- It likely undergoes passive diffusion across biological membranes due to lipophilicity. It reaches the target site effectively due to its lipophilic nature. Hepatic metabolism may occur. Elimination pathways need further investigation.
Biochemical Analysis
Biochemical Properties
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, thiadiazole derivatives, including this compound, have been shown to inhibit enzymes such as carbonic anhydrase and urease . These interactions are crucial as they can modulate metabolic pathways and cellular processes. The compound’s ability to bind to enzyme active sites and alter their function highlights its potential as a biochemical tool.
Cellular Effects
This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiadiazole derivatives, including this compound, can induce apoptosis in cancer cells by disrupting DNA replication and inhibiting key proteins involved in cell survival . Additionally, this compound can modulate the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit carbonic anhydrase by binding to its zinc ion, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including this compound, can remain stable under certain conditions but may degrade in the presence of light or heat . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and prolonged changes in gene expression, affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit carbonic anhydrase, affecting the bicarbonate buffering system and altering cellular pH . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby influencing the levels of reactive oxygen species and antioxidants in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in various cellular compartments . The interaction with transporters and binding proteins facilitates its distribution to target sites, where it can exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate oxidative stress responses and energy metabolism. The subcellular localization of this compound is crucial for its role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as an anticancer agent and as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole-2-amine
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-methyl-1,3,4-thiadiazole
Uniqueness
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid is unique due to its specific structure, which combines the thiadiazole ring with a succinamic acid moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-4-9-10-7(14-4)8-5(11)2-3-6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAUBMXFKXGLOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389508 | |
Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79888-39-4 | |
Record name | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40389508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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